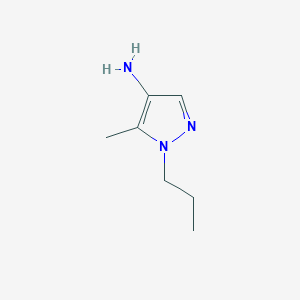

5-methyl-1-propyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-propylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-6(2)7(8)5-9-10/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRLQVQRWYCBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289021 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006483-44-8 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-propyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Methyl 1 Propyl 1h Pyrazol 4 Amine and Its Analogs

De Novo Synthesis Routes

De novo synthesis involves the formation of the pyrazole (B372694) ring from acyclic precursors. These methods offer high flexibility in introducing desired substituents at specific positions on the heterocyclic core.

Cyclocondensation and Heterocycle Formation Approaches

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.govnih.gov To synthesize the target compound, propylhydrazine (B1293729) would be the required hydrazine component. The key challenge lies in the selection of the 1,3-dicarbonyl or equivalent synthon that will yield the desired 4-amino-5-methyl substitution pattern.

A common strategy involves the reaction of a hydrazine with a β-ketonitrile. chim.itbeilstein-journals.org For the target molecule, the reaction would be between propylhydrazine and a derivative of 2-cyano-3-oxobutanal or its synthetic equivalent. The Knorr pyrazole synthesis can also be adapted, for instance, by using Ugi adducts which are then cyclized with hydrazine. chim.it Another approach utilizes the condensation of hydrazines with α,β-unsaturated nitriles. chim.it A patented process for a similar compound, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, reacts methylhydrazine with ethoxy methylene (B1212753) ethyl cyanoacetate, highlighting the utility of activated methylene compounds in these cyclizations. google.com

| Hydrazine Component | 1,3-Difunctional Component | Resulting Pyrazole Type | Reference |

|---|---|---|---|

| Propylhydrazine | α-Formyl- or α-acyl-β-ketonitriles | 4-Aminopyrazoles | chim.it |

| Arylhydrazines | β-Enamino diketones | 4-Formyl-N-arylpyrazoles | organic-chemistry.org |

| Hydrazine | α,β-Unsaturated ketones | 4-Aminopyrazoles | chim.it |

| Methylhydrazine | Ethoxy methylene ethyl cyanoacetate | 5-Amino-1-methyl-1H-pyrazole-4-carboxylate | google.com |

Direct Alkylation and Reductive Amination Protocols

These strategies involve modifying a pre-formed pyrazole ring. Direct alkylation would entail the N-alkylation of 5-methyl-1H-pyrazol-4-amine with a propyl halide (e.g., propyl bromide or iodide). This reaction's success depends on controlling the regioselectivity of alkylation, as pyrazole nitrogen atoms can present different nucleophilicities.

Reductive amination, or reductive alkylation, offers a powerful method for amine synthesis. organic-chemistry.org In the context of pyrazole synthesis, a one-pot, two-step procedure can be employed where a pyrazol-5-amine is first condensed with an aldehyde to form an imine in situ, which is then reduced to the corresponding secondary amine without isolation. researchgate.net For an analog of the target compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine was reacted with p-methoxybenzaldehyde and then reduced to yield the N-benzylated product. researchgate.net A similar strategy could be envisioned by reacting 5-methyl-1H-pyrazol-4-amine with propanal, followed by reduction with a suitable agent like sodium borohydride (B1222165) or through catalytic hydrogenation.

| Strategy | Pyrazole Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Direct N-Alkylation | 5-Methyl-1H-pyrazol-4-amine | Propyl halide, Base | 1-Propyl-pyrazol-4-amine | General Method |

| Reductive Amination | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 1. p-Methoxybenzaldehyde 2. Reducing agent | N-Substituted pyrazol-5-amine | researchgate.net |

| Reductive Amination | Ketones | Primary alkyl amines, Iridium catalyst, H-source | Chiral secondary amines | nih.gov |

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov Numerous MCRs have been developed for the synthesis of substituted pyrazoles. nih.govbeilstein-journals.org

A common MCR for 5-aminopyrazoles involves the reaction of a β-ketonitrile, an arylhydrazine, and a third component, often catalyzed by molecular iodine. beilstein-journals.org Another versatile three-component reaction combines malononitrile (B47326), aldehydes, and hydrazines to produce 5-aminopyrazoles. nih.govbeilstein-journals.org Four-component reactions have also been reported; for instance, reacting β-ketoesters and hydrazine to form a pyrazolone (B3327878) intermediate, which then reacts with a Michael acceptor generated in situ from malononitrile and an aldehyde, ultimately yielding fused pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org Adapting these MCRs to produce 5-methyl-1-propyl-1H-pyrazol-4-amine would involve propylhydrazine as a key starting material along with appropriate carbonyl and nitrile components.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Iodine, MeCN, Reflux | 5-Amino-4-(arylselanyl)-1H-pyrazoles | beilstein-journals.org |

| Three-component | Malononitrile, Aldehydes, Hydrazines | Various (e.g., base, ionic liquid) | 5-Aminopyrazoles | nih.govbeilstein-journals.org |

| Pseudo-five-component | β-Ketoesters, Hydrazines, 4-Formylpyrazole | Microwave irradiation | Tris(pyrazolyl)methanes | nih.gov |

| Four-component | β-Ketoesters, Hydrazine, Malononitrile, Aldehyde | Michael addition-cyclization | Pyrano[2,3-c]pyrazoles | nih.govbeilstein-journals.org |

Vicarious Nucleophilic Substitution (VNS) for Aminopyrazole Formation

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org It allows for the replacement of a hydrogen atom by a nucleophile, which is uncommon in classical nucleophilic aromatic substitution (SNAr) where a leaving group like a halide is typically displaced. wikipedia.orgthieme-connect.de

The VNS mechanism involves the addition of a carbanion (or other nucleophile) bearing a leaving group to the electrophilic ring, followed by base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.orgnih.gov To synthesize a 4-aminopyrazole using this method, one would typically start with a 4-nitropyrazole derivative. The nitro group strongly activates the ring towards nucleophilic attack. The amination can be achieved using reagents like 4-amino-1,2,4-triazole (B31798) (ATA) or 1,1,1-trimethylhydrazinium (B8733633) iodide. researchgate.net For the target compound, the synthesis could be envisioned by first preparing 5-methyl-1-propyl-4-nitro-1H-pyrazole, followed by a VNS reaction with a suitable aminating agent to introduce the amino group at the C4 position.

| Aminating Agent | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| 4-Amino-1,2,4-triazole (ATA) | Nitro aza-heterocycles | Mild conditions, short reaction time | researchgate.net |

| 1,1,1-Trimethylhydrazinium iodide | 3,5-Dinitropyrazole | Potassium tert-butoxide, DMSO | researchgate.net |

| Hydroxylamine | Nitroarenes | Base (e.g., t-BuOK) | General VNS principle |

Metal-Catalyzed Cycloaddition and Coupling Reactions

Transition-metal catalysis provides modern and efficient pathways to heterocyclic compounds, including pyrazoles. These methods often exhibit high regioselectivity and functional group tolerance.

Copper-catalyzed cycloaddition reactions are a notable route. For instance, the [3+2] cycloaddition of sydnones and terminal alkynes, promoted by silica-supported copper catalysts, yields 1,4-disubstituted pyrazoles regioselectively. rsc.org Another powerful strategy involves the cascade reaction of α-diazoesters and ynones catalyzed by Al(OTf)₃, proceeding through a [3+2] cycloaddition and subsequent rearrangements to afford 4-substituted pyrazoles. researchgate.net Palladium-catalyzed reactions are also prominent. A one-pot, four-component synthesis has been developed where alkynones are generated in situ via sequential Pd-catalyzed couplings, followed by cyclocondensation with a hydrazine to form highly substituted, fluorescent pyrazoles. nih.gov

| Catalyst/Metal | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Copper (silica-supported) | [3+2] Cycloaddition | Sydnones, Terminal alkynes | 1,4-Disubstituted pyrazoles | rsc.org |

| Palladium | Coupling-Coupling-Cyclocondensation | Aryl iodides, Ethynylmagnesium bromide, Acid chlorides, Hydrazine | Polysubstituted pyrazoles | nih.gov |

| Aluminum (Al(OTf)₃) | [3+2] Cycloaddition/Rearrangement | α-Diazoesters, Ynones | 4-Substituted pyrazoles | researchgate.net |

| Nickel | N-Arylation/Cyclization | β-Ketoesters, Hydrazines, Aryl halides | 1-Arylpyrazoles | nih.govbeilstein-journals.org |

Functionalization and Derivatization Techniques

Once the core 4-aminopyrazole structure is established, further modifications can be made to synthesize a diverse library of analogs. The amino group is a key handle for derivatization. nih.govnih.gov

Common transformations include N-acylation, N-sulfonylation, and N-alkylation. More advanced modifications involve transition-metal-catalyzed N-arylation reactions using palladium, copper, or nickel catalysts to couple the amino group with aryl halides. chim.it The amino group, in conjunction with an adjacent ring nitrogen, is also a powerful nucleophile for constructing fused heterocyclic systems. For example, reaction with β-diketones or activated enones can lead to the formation of pyrazolo[1,5-a]pyrimidines, while reactions with other bifunctional reagents can yield pyrazolo[3,4-b]pyridines. chim.itekb.eg

Furthermore, if other functional groups are present on the pyrazole ring, they can be transformed. For instance, an ester group can be saponified to a carboxylic acid, which can then be converted to an acylhydrazide or reduced to an alcohol, providing multiple avenues for creating diverse analogs. tandfonline.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Arylation (amino group) | Aryl halides, Pd or Cu catalyst, Base | N-Aryl-4-aminopyrazoles | chim.it |

| Fused Ring Formation | β-Diketones or Activated Enones | Pyrazolo[1,5-a]pyrimidines | chim.it |

| Fused Ring Formation | Aldehyde, Ketone (MCR) | Pyrazolo[3,4-b]pyridines | chim.it |

| Ester Saponification | Base (e.g., NaOH) | Pyrazole carboxylic acid | tandfonline.com |

| Amide Formation | Carboxylic acid, Activating agent | N-Acyl-4-aminopyrazoles | General Method |

Regioselective Functionalization of the Pyrazole Ring

The ability to selectively introduce functional groups at specific positions on the pyrazole ring is paramount for creating structurally diverse analogs. Traditional methods often struggle with regioselectivity, but modern techniques offer precise control over substitution patterns.

A significant advancement lies in the direct C-H functionalization of the pyrazole core. Research has established a general reactivity trend for the C-H bonds of the pyrazole ring, which is C-5 > C-4 ≫ C-3. nih.gov This inherent reactivity allows for selective arylation at the most reactive C-5 position. To overcome the low reactivity of the C-3 position, a strategy known as the "SEM switch" has been developed. This involves transposing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from one nitrogen to the other in a single step, which effectively transforms the unreactive C-3 position into a reactive C-5 position, enabling subsequent functionalization. nih.gov This combination of catalytic C-H arylation and protecting group manipulation provides a powerful route to fully substituted pyrazoles with complete control over the placement of each substituent. nih.gov

For functionalizing the 4-position, which is highly nucleophilic, electrophilic substitution reactions like bromination followed by Suzuki coupling are effective. nih.gov Furthermore, transition-metal-catalyzed arylation can be guided to achieve specific regioselectivity. For instance, a divergent and regioselective approach for the synthesis of 5-aryl-4-nitro-1H-pyrazoles has been developed using guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org This method provides a convenient tool for the functionalization of this pharmacologically relevant scaffold. acs.org These advanced strategies, which combine an understanding of the pyrazole ring's intrinsic reactivity with catalytic methods and protecting group chemistry, allow for the rational design and synthesis of complex arylated pyrazoles from simple precursors. nih.gov

Modifications and Transformations of the 4-Amine Moiety

The 4-amino group is a versatile functional handle that can be transformed into a variety of other substituents, further expanding the molecular diversity of pyrazole analogs. The reactivity of this amine moiety allows for a range of chemical modifications.

One common pathway involves the reduction of a 4-nitroso or 4-nitro group to the corresponding 4-aminopyrazole. cijournal.ru Once formed, this primary amine can undergo several transformations. It can be readily acylated to form amides or undergo diazotization. cijournal.ru Diazotization of the amino group creates a highly reactive diazonium salt intermediate, which can then be subjected to various nucleophilic substitution reactions. This allows for the replacement of the amino group with other functionalities, such as halogens (e.g., iodine), providing a key intermediate for further cross-coupling reactions. cijournal.runih.gov

An efficient two-step approach to heterocycle-substituted 5-aminopyrazoles has been reported, and the subsequent transformations of the amino group were investigated. nih.govacs.org These studies demonstrated that deaminative transformations through diazotization, followed by arylation via Suzuki–Miyaura cross-coupling, provide an effective route to densely functionalized pyrazoles. nih.govacs.org Although these examples focus on the 5-amino position, the chemical principles are directly applicable to 4-aminopyrazole derivatives. The Knorr pyrazole synthesis has also been employed to create libraries of 4-aminopyrazoles from Ugi adducts, which are then available for further derivatization. chim.it These transformations highlight the utility of the 4-amino group as a strategic linchpin for introducing a wide range of substituents.

Strategies for Introducing Complex Substituents

Building molecular complexity on the pyrazole scaffold often requires strategies that can efficiently form multiple bonds and introduce diverse functional groups in a controlled manner.

Multicomponent reactions (MCRs) are a powerful tool for achieving molecular complexity in a single step. A one-pot condensation of active methylene reagents, phenylisothiocyanate, and a substituted hydrazine can produce highly functionalized phenylaminopyrazoles. nih.gov This approach is versatile, efficient, and allows for the rapid assembly of tetra-substituted pyrazoles. nih.gov Similarly, consecutive three-component syntheses have been developed for 1-substituted pyrazoles from boronic acids, di(Boc)diimide, and 1,3-dicarbonyl compounds. beilstein-journals.org

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in introducing aryl and hetaryl moieties. nih.gov After converting the 4-amino group to a halide via diazotization, a Suzuki-Miyaura coupling can be performed with a range of boronic acids to introduce diverse aromatic substituents. nih.gov Copper-catalyzed three-component reactions of enaminones, hydrazine, and various aryl halides have also been used to synthesize 1,3-substituted pyrazoles, where an Ullmann coupling installs the N1-aryl substituent. beilstein-journals.org

Continuous flow chemistry also enables the synthesis of complex pyrazoles, such as 3,5-disubstituted derivatives, from simple terminal alkynes and hydrazine. rsc.orgrsc.org This method proceeds without the need to isolate intermediates, offering a direct route to valuable pyrazole structures. rsc.org

| Strategy | Description | Key Features | Reference(s) |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. | High atom economy, operational simplicity, rapid generation of molecular diversity. | nih.gov, beilstein-journals.org |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | Excellent for forming C-C bonds and introducing aryl/hetaryl groups. | nih.gov, nih.gov |

| Copper-Catalyzed N-Arylation | Three-component reaction to form 1,3-substituted pyrazoles via Ullmann coupling. | Introduces aryl substituents at the N1 position. | beilstein-journals.org |

| Continuous Flow Synthesis | Sequential reactions performed in a continuous-flow reactor. | Safe handling of intermediates, efficient production of 3,5-disubstituted pyrazoles. | rsc.org, rsc.org |

Green Chemistry Approaches and Sustainable Synthetic Practices

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For pyrazole synthesis, this includes catalyst-free reactions, continuous flow processes, and the use of visible light as a renewable energy source.

Catalyst-Free Methodologies

Several synthetic routes to pyrazoles have been developed that proceed efficiently without the need for a metal catalyst, reducing cost and environmental impact. One such method is the thermal 1,3-dipolar cycloaddition of diazo compounds to alkynes, which occurs simply upon heating, often under solvent-free conditions, to afford pyrazoles in high yields. rsc.org Another approach involves the thermal electrocyclization of vinyldiazo compounds, which is operationally simple and uses readily available starting materials. organic-chemistry.org

Furthermore, a temperature-controlled, divergent synthesis of pyrazoles can be achieved via electrophilic cyclization in the absence of any transition-metal catalysts or oxidants. nih.gov By simply adjusting the reaction temperature, the process yields the desired products in moderate to excellent yields from common starting materials. nih.gov Iodine-mediated, metal-free three-component reactions have also been established for creating fully substituted pyrazoles, featuring low-cost substrates and simple one-pot operation. acs.org

| Method | Reactants | Conditions | Key Advantage | Reference(s) |

| Thermal Cycloaddition | Diazo compounds and alkynes | Heating, solvent-free | High yields, no workup/purification needed. | rsc.org |

| Thermal Electrocyclization | Vinyldiazo compounds | Heating | Operationally simple, uses available starting materials. | organic-chemistry.org |

| Electrophilic Cyclization | α,β-Alkynic hydrazones | Temperature control (ionic liquid or ethanol) | Divergent synthesis, avoids catalysts and oxidants. | nih.gov |

| Iodine-Mediated Annulation | β-ketonitriles, arylhydrazines, aryl sulfonyl hydrazides | Iodine, one-pot | Metal-free, forms multiple bonds in one step. | acs.org |

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. A two-step continuous-flow methodology has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. rsc.org The process involves a copper-mediated homocoupling of the alkyne, followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. rsc.orgrsc.org An in-line scavenger resin can be used to remove the copper catalyst before the second step, preventing unwanted side reactions. rsc.org This telescoped process provides easy and direct access to valuable pyrazoles from inexpensive starting materials without isolating any intermediates. rsc.orgrsc.org This approach has been shown to be efficient for producing various pyrazole derivatives in good yields. thieme-connect.com

| Reactant 1 (Alkyne) | Reactant 2 | Catalyst (Step 1) | Residence Time | Product | Reference(s) |

| Phenylacetylene | Hydrazine monohydrate | CuBr₂ | 70 min | 3,5-Diphenyl-1H-pyrazole | rsc.org |

| 1-Octyne | Hydrazine monohydrate | CuBr₂ | 70 min | 3,5-Dihexyl-1H-pyrazole | rsc.org |

| 4-Methoxyphenylacetylene | Hydrazine monohydrate | CuBr₂ | 70 min | 3,5-Bis(4-methoxyphenyl)-1H-pyrazole | rsc.org |

Visible Light-Promoted Synthetic Strategies

Utilizing visible light as an energy source represents a green and sustainable approach to chemical synthesis, often allowing reactions to proceed under mild conditions. A visible light-promoted, catalyst-free strategy has been developed for the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govacs.org This method uses substituted aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one, providing excellent yields in 3-5 hours at room temperature. acs.org The reaction shows high functional group tolerance and is cost-effective. acs.org

Photoredox catalysis using visible light also enables the synthesis of polysubstituted pyrazoles. One such method uses Ru(bpy)₃(PF₆)₂ as a catalyst to synthesize a wide range of 1,4-disubstituted pyrazoles with excellent yields. mdpi.com In another example, visible light promotes a cascade of Glaser coupling and annulation to produce polysubstituted pyrazoles from alkynes and hydrazine derivatives. mdpi.com These photochemical methods provide mild and economical routes to valuable pyrazole derivatives. nih.gov

| Method | Reactants | Conditions | Key Feature | Reference(s) |

| One-Pot Pseudo MCR | Aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | Visible light, room temperature | Catalyst-free, sustainable, excellent yields. | nih.gov, acs.org |

| Photoredox Cycloaddition | Not specified | Ru(bpy)₃(PF₆)₂ catalyst, visible light | Synthesis of 1,4-disubstituted pyrazoles. | mdpi.com |

| Cascade Reaction | Alkynes, hydrazine derivatives | Visible light | One-pot synthesis of polysubstituted pyrazoles via Glaser coupling/annulation. | mdpi.com |

| Homolytic C–N Bond Cleavage | Pyrazolo[1,2-a]pyrazolone substrates | Visible light irradiation | Mild and economical route to N1-substituted pyrazoles. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1 Propyl 1h Pyrazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation and Tautomerism Studies

A significant aspect of pyrazole (B372694) chemistry is annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. bohrium.comresearchgate.net This equilibrium can be influenced by the nature and position of substituents, the solvent, concentration, and temperature. fu-berlin.de In many instances at room temperature, this proton exchange is rapid on the NMR timescale, resulting in averaged signals and broad peaks for the C3 and C5 carbons and their attached substituents. nih.gov However, by using low-temperature NMR, it is often possible to slow the exchange rate sufficiently to observe distinct signals for each tautomer, allowing for the determination of the equilibrium constant by integrating the signals. fu-berlin.de

Studies on various pyrazole derivatives have shown that the electronic properties of substituents play a key role in determining the position of the tautomeric equilibrium. nih.gov For instance, in 3(5)-phenylpyrazoles, the equilibrium in solution is typically rich in the 3-phenyl tautomer. fu-berlin.de The choice of solvent is also critical; in liquids like THF, pyrazoles may form monomers hydrogen-bonded to the solvent, whereas in inert solvents, they tend to self-associate. fu-berlin.de 15N NMR spectroscopy is considered a particularly reliable and rapid technique for the structural and tautomeric analysis of nitrogen-containing heteroaromatic compounds like pyrazoles. researchgate.net

Table 1: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| N-H | 9.0 - 13.0 | Often broad due to exchange; chemical shift is solvent and concentration dependent. |

| Ring C-H | 5.8 - 8.2 | Position depends on substituents and tautomeric form. |

| CH₃ | 1.0 - 2.5 | Methyl protons on the pyrazole ring. acs.org |

| CH₂ (propyl) | 1.5 - 4.5 | Chemical shifts vary based on proximity to the nitrogen atom. |

| ¹³C NMR | ||

| C3/C5 | 130 - 165 | Chemical shifts are highly sensitive to tautomerism and substitution. nih.govacs.org |

| C4 | 90 - 110 | Typically more shielded than C3 and C5. |

| ¹⁵N NMR | ||

| N1 / N2 | 190 - 265 | Provides direct insight into the tautomeric state. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in pyrazole derivatives and for confirming their molecular structure. mdpi.commdpi.com These techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum. mdpi.com The experimental spectra are often compared with theoretical data from quantum mechanical calculations (e.g., Density Functional Theory, DFT) to achieve a more precise assignment of the vibrational bands. nih.govresearchgate.net

For pyrazole derivatives, key vibrational bands include:

N-H stretching: This vibration typically appears as a broad band in the IR spectrum in the region of 3100-3500 cm⁻¹, with the broadening resulting from hydrogen bonding.

C-H stretching: Aromatic and alkyl C-H stretching vibrations are generally observed in the 2850-3100 cm⁻¹ region. researchgate.net

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are found in the 1400-1650 cm⁻¹ region. researchgate.net

Ring vibrations: The pyrazole ring itself has a series of characteristic skeletal vibrations.

N-H bending: These modes can be seen in the 1500-1650 cm⁻¹ range.

Amino group vibrations: The N-H stretching of a primary amine at the C4 position typically appears as two bands, while the scissoring (bending) vibration is also observable.

Raman spectroscopy complements IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. rsc.org This is particularly true for the symmetric vibrations of the pyrazole ring.

Table 2: Characteristic Vibrational Frequencies for Pyrazole Derivatives

| Functional Group | Technique | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | IR, Raman | 3300 - 3500 |

| C-H Stretch (Aromatic/Alkyl) | IR, Raman | 2850 - 3100 |

| C=O Stretch (if applicable) | IR | 1696 - 1710 nih.gov |

| C=N Stretch (Ring) | IR, Raman | 1588 - 1616 researchgate.netnih.gov |

| C=C Stretch (Ring) | IR, Raman | 1450 - 1580 |

| C-N Stretch | IR | 1209 - 1272 researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of 5-methyl-1-propyl-1H-pyrazol-4-amine and its derivatives and to elucidate their structure through the analysis of their fragmentation patterns. nih.gov Electron ionization (EI) is a common method that leads to predictable fragmentation pathways for pyrazole rings.

Studies on the mass spectra of pyrazoles have identified two primary fragmentation processes. openresearchlibrary.orgresearchgate.net

Expulsion of HCN: A common fragmentation route involves the loss of a hydrogen cyanide (HCN) molecule from either the molecular ion [M]⁺ or the [M-H]⁺ ion. researchgate.net

Loss of N₂: Another significant process is the elimination of a nitrogen molecule (N₂) from the [M-H]⁺ ion, which can lead to the formation of a cyclopropenyl ion. researchgate.net

The specific substituents on the pyrazole ring can influence these fragmentation pathways or introduce new ones. openresearchlibrary.org For example, the presence of different functional groups can alter the relative intensities of the fragment ions or lead to rearrangements. Analysis of these patterns provides valuable information that complements data from other spectroscopic methods like NMR and IR for unambiguous structure confirmation. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for compounds in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. acs.org For pyrazole derivatives, single-crystal X-ray diffraction is particularly valuable for unambiguously identifying the tautomeric form present in the solid state, as it directly visualizes the position of the hydrogen atom on the ring nitrogens. fu-berlin.deacs.org

Furthermore, crystallographic studies reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking. rsc.orgrsc.org In many pyrazole structures, intermolecular N-H···N hydrogen bonds are a dominant feature, often leading to the formation of supramolecular assemblies like dimers, trimers, or extended chains. fu-berlin.deacs.orgscielo.org.za For this compound, the amino group provides additional sites for hydrogen bonding, potentially leading to complex and stable three-dimensional networks in the crystal. These interactions are crucial as they govern the physical properties of the material, including its melting point and solubility.

Table 3: Example Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pna2₁ |

| a (Å) | 10.4700 (11) nih.gov |

| b (Å) | 14.0482 (15) nih.gov |

| c (Å) | 25.409 (3) nih.gov |

| V (ų) | 3737.3 (7) nih.gov |

| Z | 8 nih.gov |

| Hydrogen Bonds (D-H···A) | N-H···N intermolecular links are common. nih.gov |

High-Pressure Spectroscopic Investigations (e.g., Raman, ADXRD) for Phase Transitions and Structural Variations

The study of materials under high pressure can reveal important information about their structural stability and can induce phase transitions to new, sometimes unrecoverable, crystalline forms. For pyrazole derivatives, high-pressure techniques such as Raman spectroscopy and Angle-Dispersive X-ray Diffraction (ADXRD) are used to monitor these changes.

A high-pressure study on 3,4,5-trinitro-1H-pyrazole, for example, identified a new high-pressure phase (Form II) using neutron powder diffraction and single-crystal X-ray diffraction at pressures between 4.6 and 5.3 GPa. nih.gov Such pressure-induced phase transitions are accompanied by changes in the crystal packing and intermolecular interactions. High-pressure Raman spectroscopy can track these transformations by monitoring shifts in vibrational frequencies and the appearance or disappearance of bands, which are indicative of changes in the molecular environment and bonding. These investigations are critical for understanding the compressibility and stability of pyrazole-based materials under extreme conditions.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of pyrazole derivatives by probing the electronic transitions between molecular orbitals. researchgate.net The pyrazole ring is an aromatic system, and as such, its UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, which are usually less intense, involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to a π* antibonding orbital. The position (λ_max) and intensity (molar absorptivity) of these absorption bands are sensitive to the substituents on the pyrazole ring and the solvent used for the measurement. This technique is useful for confirming the presence of the pyrazole chromophore and studying how its electronic properties are modulated by different functional groups.

Theoretical and Computational Investigations of 5 Methyl 1 Propyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in predicting the molecular properties of pyrazole (B372694) derivatives. These calculations provide a theoretical framework to understand the behavior of electrons within a molecule and, consequently, its chemical characteristics.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For pyrazole derivatives, DFT methods are often employed to determine optimized geometries. researchgate.net The analysis of the electronic structure, particularly through Frontier Molecular Orbital (FMO) theory, offers crucial insights into the molecule's reactivity. wikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in FMO theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Computational methods, especially DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. asrjetsjournal.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors and, subsequently, chemical shifts. nih.gov

These theoretical predictions are valuable for several reasons. They can aid in the interpretation of experimental NMR spectra, help to confirm molecular structures, and provide insights into the electronic environment of different nuclei within the molecule. nih.govresearchgate.net Studies on similar pyrazole compounds have shown that DFT calculations can accurately predict both ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can depend on the choice of the functional and basis set used in the calculation. nih.govresearchgate.net

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| C3 | - | - | Data not available | Data not available |

| C4 | - | - | Data not available | Data not available |

| C5 | - | - | Data not available | Data not available |

| CH₃ (at C5) | Data not available | Data not available | Data not available | Data not available |

| N-propyl | Data not available | Data not available | Data not available | Data not available |

Pyrazoles can exist in different tautomeric forms, which are isomers that readily interconvert, typically through the migration of a proton. For aminopyrazoles, the imino- and amino- forms are the most common tautomers. Computational studies are instrumental in determining the relative stabilities of these tautomers by calculating their energies. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant form.

For pyrazol-5-ones, a related class of compounds, the relative stability of different tautomers (CH, NH, and OH forms) is influenced by the substituents on the pyrazole ring. researchgate.net Similar principles apply to aminopyrazoles, where the electronic effects of the methyl and propyl groups, as well as the amino group, will influence the tautomeric equilibrium. DFT calculations can map the potential energy surface, revealing the energy barriers between different tautomers and providing a comprehensive understanding of the molecule's energy landscape.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a small molecule might interact with a biological target.

In molecular docking simulations, the ligand, in this case, 5-methyl-1-propyl-1H-pyrazol-4-amine, is placed into the binding site of a protein. The simulation then explores various possible binding poses and orientations of the ligand within the binding site. Scoring functions are used to evaluate the "goodness-of-fit" for each pose, providing a score that estimates the binding affinity. A lower energy score generally indicates a more favorable binding interaction.

These predictions are crucial for identifying potential biological targets for a molecule and for understanding the structural basis of its activity. For pyrazole derivatives, docking studies have been used to investigate their interactions with various enzymes and receptors. nih.gov

Table 3: Molecular Docking Scores

| Target Protein | Binding Energy (kcal/mol) |

|---|

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. These include:

Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The amino group and the nitrogen atoms of the pyrazole ring in this compound are potential hydrogen bond donors and acceptors. nih.gov

π-π stacking: This is an attractive, non-covalent interaction between aromatic rings. The pyrazole ring can participate in such interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. researchgate.net

Hydrophobic interactions: The propyl and methyl groups of the molecule can form favorable interactions with nonpolar regions of the protein binding site.

The analysis of these interactions provides a detailed picture of how the molecule binds to its target and can guide the design of new molecules with improved binding affinity and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to model the time-dependent behavior of atoms and molecules. eurasianjournals.com For pyrazole derivatives, MD simulations provide critical insights into their dynamic nature, conformational flexibility, and stability in various environments. eurasianjournals.comresearchgate.net By solving Newton's equations of motion, these simulations can track the positions and velocities of atoms over time, offering a detailed view of molecular motion and interactions. eurasianjournals.com

The conformational landscape of this compound is of particular interest. The flexibility of the N-propyl group allows for multiple rotational isomers (rotamers), and MD simulations can effectively sample this conformational space to identify the most stable and populated conformations. Understanding the preferred spatial arrangement of the propyl and methyl groups relative to the pyrazole ring is essential for predicting how the molecule will interact with other molecules, such as biological receptors or crystal lattice neighbors. Computational studies on other pyrazole derivatives have successfully used MD simulations to explore their conformational space and dynamic behavior, validating the utility of this approach. eurasianjournals.com

Furthermore, MD simulations are invaluable for studying the stability of molecular complexes. For instance, if this compound were to be investigated as a ligand for a biological target, MD simulations could be performed on the ligand-protein complex. researchgate.netnih.gov These simulations would reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and quantify the flexibility of both the ligand and the protein's active site over the simulation time. The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations provides quantitative measures of stability and atomic mobility, respectively. researchgate.net The accuracy of these simulations is highly dependent on the quality of the potential energy function, or force field, used to describe the interatomic forces. eurasianjournals.com

Solvent Effects and Environmental Influence on Molecular Properties

The chemical and physical properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound changes with solvent polarity, is a key aspect of this influence. nih.govrsc.org For a molecule like this compound, which possesses both hydrogen bond donating (the amine group) and accepting (the pyrazole nitrogens) capabilities, its interaction with solvent molecules can alter its electronic ground and excited states.

Computational methods are frequently used to predict and quantify these solvent effects. A recent study on the parent pyrazole molecule using Density Functional Theory (DFT) showed that increasing solvent polarity leads to a decrease in the HOMO-LUMO energy gap and an increase in the dipole moment. researchgate.net Specifically, the dipole moment of pyrazole increased from 2.27 D in the gas phase to 4.51 D in water, indicating significant charge redistribution due to solvent interactions. researchgate.net Such changes can lead to shifts in the UV-visible absorption spectra; a shift to longer wavelengths (redshift or bathochromic shift) is often observed in more polar solvents for π-π* transitions in pyrazole derivatives. researchgate.net

The solvation free energy, which indicates the thermodynamic favorability of dissolving a solute in a particular solvent, can also be calculated. Models like the Solvation Model based on Density (SMD) are employed for this purpose. dntb.gov.ua Negative solvation energies suggest that the solubilization process is favorable. By calculating these energies for this compound in a range of solvents, one can predict its solubility behavior, which is crucial for its application in various chemical processes. A hypothetical summary of such calculations is presented in Table 1.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | 0.00 | 2.55 |

| Toluene | 2.4 | -4.85 | 3.98 |

| Chloroform | 4.8 | -6.12 | 4.51 |

| Ethanol | 24.6 | -8.95 | 5.02 |

| Water | 78.4 | -9.54 | 5.25 |

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping the electron distribution of a molecule in its crystalline environment, this method provides a detailed picture of how molecules pack together and which forces govern the supramolecular architecture. imedpub.comimedpub.com The analysis generates a unique 3D surface for a molecule, which is color-mapped to highlight regions of close contact with neighboring molecules. mdpi.com

The analysis can be further refined by generating 2D fingerprint plots, which summarize the intermolecular contacts in a graphical format. researchgate.net These plots provide a quantitative breakdown of the percentage contribution of each type of interaction to the total Hirshfeld surface. For example, studies on similar amino-pyrazole derivatives have shown that H···H contacts often account for the largest percentage of the surface area due to the abundance of hydrogen atoms on the molecular periphery. nih.gov The relative contributions of polar contacts like O···H or N···H versus non-polar ones provide insight into the balance of forces stabilizing the crystal. nih.govresearchgate.net A hypothetical breakdown of these interactions for this compound is presented in Table 2, based on typical values for related structures.

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents van der Waals forces and non-polar contacts. |

| N···H / H···N | 28.2 | Primarily indicates N-H···N hydrogen bonding. |

| C···H / H···C | 21.8 | Represents weaker C-H···N or C-H···π interactions. |

| C···N / N···C | 2.5 | Indicates contacts between pyrazole ring atoms. |

| C···C | 1.5 | Corresponds to π-π stacking interactions between pyrazole rings. |

| N···N | 0.5 | Contacts between nitrogen atoms of adjacent molecules. |

Theoretical Evaluation of Advanced Material Properties (e.g., Energetic Performance, Bandgap)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a robust framework for predicting the advanced material properties of novel compounds like this compound. researchgate.netnih.gov These theoretical evaluations are crucial for screening potential applications, ranging from energetic materials to organic electronics.

The high nitrogen content of the pyrazole ring makes its derivatives candidates for energetic materials. nih.gov Theoretical calculations can predict key performance indicators such as the heat of formation (HOF), density, detonation velocity, and pressure. nih.gov For instance, isodesmic reactions are a common computational strategy to accurately predict HOFs. nih.gov These values, combined with calculated densities, are used in empirical formulas like the Kamlet-Jacobs equations to estimate detonation performance. nih.gov While this compound itself is not designed as an explosive, the addition of nitro or azido groups to the pyrazole core, a common strategy in the field, could yield high-energy density materials whose properties can be reliably predicted before synthesis. rsc.org

Another critical property that can be evaluated is the electronic bandgap, determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The HOMO-LUMO gap is a fundamental descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A small HOMO-LUMO gap generally implies high chemical reactivity and is often associated with molecules that are good candidates for organic semiconductors or nonlinear optical materials. researchgate.net DFT calculations can provide reliable estimates of HOMO and LUMO energies, and from these, other quantum chemical reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived. irjweb.com These parameters offer a comprehensive electronic profile of the molecule, as illustrated in the hypothetical data in Table 3.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.15 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.70 | eV |

| Ionization Potential | IP | 5.85 | eV |

| Electron Affinity | EA | 1.15 | eV |

| Chemical Hardness | η | 2.35 | eV |

| Electronegativity | χ | 3.50 | eV |

Mechanistic Biological Studies and Structure Activity Relationships Sar of 5 Methyl 1 Propyl 1h Pyrazol 4 Amine Analogs

Molecular Target Identification and Ligand Binding Analysis

The biological effects of pyrazole (B372694) analogs are rooted in their ability to bind with high affinity and specificity to various molecular targets, including enzymes and receptors.

The pyrazole scaffold is a cornerstone in the design of inhibitors for numerous enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and inflammation. mdpi.comnih.gov

Kinase Inhibition: Pyrazole derivatives have shown potent inhibitory activity against several kinases.

p56 Lck (Lymphocyte-specific kinase): Novel ring-fused pyrazole derivatives have been identified as highly potent Lck inhibitors, with some analogs showing IC50 values of less than 1 nM. nih.gov These compounds are of interest for treating T-cell-mediated inflammatory diseases. researchgate.netnih.gov Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of adenine (B156593), have been extensively explored as Lck inhibitors. researchgate.net

IRAK4 (Interleukin-1 receptor-associated kinase 4): IRAK4 is a critical kinase in inflammatory signaling pathways. nih.govnih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective IRAK4 inhibitors. nih.gov Screening campaigns have also identified amidopyrazole compounds that inhibit IRAK4 through an unusual binding mode. acs.org The pyrazole ring is often a key feature for improving potency in these inhibitors. semanticscholar.org

Other Kinases: The pyrazole framework is integral to inhibitors of a wide range of other kinases, including Akt, Aurora kinases, and p38 MAP kinase. mdpi.comnih.govnih.gov For instance, replacing other heterocyclic rings with a pyrazole improved the inhibitory effect during the development of the Akt inhibitor Afuresertib. mdpi.com

Cyclooxygenase (COX) Inhibition: Pyrazole is a key structural component in selective COX-2 inhibitors like celecoxib, highlighting its importance in developing anti-inflammatory agents. nih.govfrontiersin.org Analogs with specific substitutions can achieve high potency and selectivity for COX-2 over COX-1. frontiersin.org

Farnesyl Transferase Inhibition: Certain pyrazole-containing compounds have been investigated as farnesyltransferase inhibitors, which are a target in cancer therapy. nih.gov Tipifarnib, a farnesyl transferase inhibitor, has shown clinical activity in specific types of squamous cell carcinoma. nih.gov

GABA Receptor Modulation: Aryl pyrazole derivatives can modulate the function of γ-aminobutyric acid type A (GABAA) receptors. researchgate.netnih.gov Depending on their specific structure, these compounds can act as positive allosteric modulators (potentiating GABA-evoked currents) or antagonists at the benzodiazepine (B76468) binding site. researchgate.netnih.govmdpi.com Fused pyrazole systems, such as pyrazolo[1,5-a]quinazolines, have also been synthesized and shown to act as modulators, with some derivatives exhibiting partial agonist or inverse partial agonist profiles. nih.govmdpi.com

| Compound Class | Enzyme Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Ring-fused pyrazole derivatives | p56 Lck | <1 nM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine analogue | p56 Lck | Orally active in animal models | researchgate.net |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Potent, with good oral bioavailability | nih.gov |

| Amidopyrazole derivative (Compound 32) | IRAK4 | Potent enzyme and cellular activity | acs.org |

| 1,5-diaryl pyrazole (Compound 33) | COX-2 | 2.52 µM | frontiersin.org |

While extensive data on 5-HT2C and NPY5 antagonism for 5-methyl-1-propyl-1H-pyrazol-4-amine analogs is not broadly available, the pyrazole scaffold is well-established in the development of antagonists for other G-protein coupled receptors (GPCRs).

Endothelin Receptors: Pyrazole-5-carboxylic acids have been developed as potent endothelin receptor antagonists, with different substitution patterns yielding selectivity for either ETA or ETB receptors, or a mixed profile. nih.govresearchgate.net

Cannabinoid Receptors: Biaryl pyrazole derivatives, such as SR141716A, are well-known potent and specific antagonists for the brain cannabinoid receptor (CB1). nih.gov

Orexin Receptors: Starting from a high-throughput screening hit, medicinal chemistry efforts led to the identification of pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA), which have sleep-promoting properties. nih.gov

Structure-Activity Relationship (SAR) at the Molecular and Mechanistic Level

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functional groups. nih.govnih.govuclouvain.be

SAR studies have provided critical insights into how different substituents guide the binding of pyrazole analogs to their targets.

Substituents on the Pyrazole Ring: For CB1 receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamide at the C3-position, and a 2,4-dichlorophenyl group at the N1-position were found to be crucial for potent activity. nih.gov In a series of IRAK4 inhibitors, pyrazoles possessing an N-1 pyridine (B92270) and fluorophenyl substituents were among the most active. acs.org The presence of methyl groups at the C3 and C5 positions can sometimes block binding, as seen with CYP2E1. nih.gov

N1-Substituent: The group at the N1 position of the pyrazole ring significantly influences activity. For the core structure of this compound, the N1-propyl group is a key feature. In many kinase inhibitors, this position is often occupied by an aryl or substituted alkyl group to achieve optimal interactions within the ATP-binding pocket. mdpi.comnih.gov

C4-Amine Group: The 4-amino group is a critical feature, providing a key hydrogen bonding interaction point. In many kinase inhibitors, this amine or an amide linkage at this position interacts with the hinge region of the kinase. mdpi.commdpi.com

The specific arrangement of atoms and functional groups in pyrazole analogs directly correlates with their biological function.

Enzyme Modulation: In p38 MAP kinase inhibitors, a basic nitrogen substituent was added to induce a specific interaction with an aspartate residue (Asp112) in the enzyme's active site, confirming a structure-based design hypothesis. nih.gov For Lck inhibitors, the pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, fitting into the ATP binding site. researchgate.net The nature of substitution on this core can affect selectivity against other kinases like src and KDR. researchgate.net

| Compound Series | Target | Key Structural Feature for Activity | Reference |

|---|---|---|---|

| Biaryl Pyrazoles | CB1 Receptor | p-Substituted phenyl at C5; Carboxamide at C3; 2,4-Dichlorophenyl at N1 | nih.gov |

| Amidopyrazoles | IRAK4 | N-1 pyridine and fluorophenyl substituents | acs.org |

| Pyrazolo[3,4-d]pyrimidines | p56 Lck | para-Phenoxyphenyl group at C3 for oral activity | researchgate.net |

| Pyrazolo[1,5-a]quinazolines | GABAA Receptor | Substituents at position 3 and 8 determine agonist/antagonist profile | mdpi.comnih.gov |

The introduction of fluorine atoms into pyrazole derivatives is a common medicinal chemistry strategy to enhance biological activity. researchgate.netresearchgate.netedwiserinternational.com

Enhanced Biological Activity: Incorporating fluorine can significantly increase biological activity by altering the molecule's physicochemical properties. researchgate.netresearchgate.net Fluorine's high electronegativity can change the pKa of nearby functional groups and create favorable electrostatic interactions with a biological target. olemiss.edu

Increased Lipophilicity and Metabolic Stability: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.netresearchgate.net The strength of the carbon-fluorine bond also makes the molecule more resistant to metabolic degradation. researchgate.netolemiss.edu

Molecular Interactions: Due to its small size, fluorine typically does not cause significant steric hindrance. researchgate.net Instead, it can participate in electrostatic and hydrogen-bond interactions, thereby influencing the drug-receptor binding affinity. researchgate.net In the development of kinase inhibitors, a fluoro-substituent was found to be more optimal for activity than a cyano group. mdpi.com Fluoro-substituted phenylpyrazoles have demonstrated a wide range of activities, including antifungal and antibacterial properties. nih.gov

Molecular Basis of In Vitro Cellular Responses

Analogs of this compound are a subject of extensive research due to their diverse biological activities. The molecular mechanisms underlying their effects are multifaceted, targeting various cellular pathways involved in microbial pathogenesis, inflammation, neurodegeneration, and cancer progression.

Mechanisms of Antimicrobial Action (e.g., Disruption of Bacterial Cell Wall Synthesis)

The antimicrobial effects of pyrazole analogs are not attributed to a single mechanism but rather to a range of actions that interfere with essential microbial processes. These mechanisms include the inhibition of nucleic acid synthesis, disruption of cell wall integrity, and, in fungi, the impairment of cell membrane biosynthesis.

Inhibition of Nucleic Acid Synthesis: A significant antibacterial mechanism for certain pyrazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Pyrazole analogs have been shown to potently inhibit both DNA gyrase and topoisomerase IV, with the inhibitory concentrations (IC50) correlating well with their minimum inhibitory concentrations (MIC) against bacterial strains. acs.orgnih.gov This suggests that the bactericidal or bacteriostatic effect is a direct result of halting DNA replication. acs.org Some pyrazole derivatives have demonstrated efficacy against clinically isolated quinolone-resistant Gram-positive bacteria, indicating a potentially different binding mode from conventional quinolone antibiotics. nih.govacs.org

Disruption of Bacterial Cell Wall Synthesis: The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure for survival and a prime target for antibiotics. youtube.com Pyrazole analogs have been found to inhibit several key enzymes in the peptidoglycan synthesis pathway.

MurB Inhibition: Novel piperazine (B1678402) bis(pyrazole-benzofuran) hybrids act as potent inhibitors of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), an enzyme that catalyzes a crucial step in the cytoplasmic synthesis of peptidoglycan precursors. nih.gov

DapE Inhibition: Pyrazole-based inhibitors have been developed to target N-Succinyl-l,l-diaminopimelic acid desuccinylase (DapE). nih.gov This enzyme is essential for the production of m-diaminopimelic acid (m-DAP) and lysine, which are vital components for peptidoglycan cell wall synthesis in many bacteria. nih.gov As the DapE pathway is absent in mammals, it represents a promising and specific bacterial target. nih.gov

UppS Inhibition: Undecaprenyl pyrophosphate synthase (UppS) is another essential enzyme for peptidoglycan synthesis. Pyrazole-containing compounds have been identified as inhibitors of UppS in Staphylococcus aureus, thereby disrupting the formation of the cell wall. nih.gov

General Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to exert their antibacterial effect by directly disrupting the integrity of the bacterial cell wall. nih.gov

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis: In fungi, the primary target for many azole-based compounds is the cell membrane. Pyrazole derivatives have been shown to inhibit the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, which is essential for membrane integrity and function. acs.orgrsc.org This mechanism is analogous to that of established azole antifungal drugs which target the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol pathway. acs.orgresearchgate.net The inhibition of ergosterol synthesis leads to a compromised cell membrane, ultimately resulting in fungal cell death. rsc.orgcabidigitallibrary.org

Molecular Pathways of Anti-inflammatory Effects (e.g., Inhibition of Inflammatory Enzymes)

The anti-inflammatory properties of pyrazole analogs are largely attributed to their ability to inhibit key enzymes and signaling proteins within the inflammatory cascade. Commercially available anti-inflammatory drugs, such as Celecoxib and Lonazolac, feature the pyrazole scaffold, highlighting its importance in this therapeutic area. acs.orgnih.gov

The primary mechanisms include:

Cyclooxygenase (COX) Inhibition: A major pathway for the anti-inflammatory action of pyrazole compounds is the inhibition of cyclooxygenase enzymes, particularly COX-2. acs.orgresearchgate.net COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). researchgate.net Many pyrazole derivatives have been designed as selective COX-2 inhibitors, which provides the anti-inflammatory benefit while potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Some analogs exhibit inhibitory potencies against COX-2 that are comparable to or greater than celecoxib. nih.gov

Lipoxygenase (LOX) Inhibition: In addition to COX inhibition, some pyrazole analogs also target lipoxygenase (LOX) enzymes, such as 5-LOX. nih.govmdpi.com This dual inhibition of both COX and LOX pathways can lead to a broader anti-inflammatory effect by blocking the production of both prostaglandins and leukotrienes. nih.gov

Inhibition of Pro-inflammatory Protein Expression: Pyrazole derivatives have been shown to suppress the expression of pro-inflammatory proteins. Studies on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) demonstrated that certain pyrazole and pyrazolo[3,4-d]pyridazine analogs significantly down-regulated the expression of inducible nitric oxide synthase (iNOS) and COX-2. mdpi.com

IRAK4 Kinase Inhibition: A more recently identified target is the Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govacs.org IRAK4 is a critical serine-threonine kinase that acts as a signal transducer in the innate immune response, downstream of the Toll-like receptor (TLR) and IL-1 receptor superfamily. nih.gov By selectively inhibiting the kinase activity of IRAK4, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides can block the upregulation of inflammatory genes, representing a key target for treating a range of inflammatory diseases. nih.gov

Table 1: Anti-inflammatory Molecular Targets of Pyrazole Analogs

| Compound Class | Molecular Target | Mechanism | Reference |

|---|---|---|---|

| 1,5-Diaryl pyrazoles | COX-2 | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |

| Benzotiophenyl pyrazoles | COX-2 / 5-LOX | Dual inhibition of prostaglandin and leukotriene synthesis | nih.gov |

| Pyrazolo[3,4-d]pyridazines | iNOS, COX-2 | Down-regulation of enzyme expression | mdpi.com |

| 5-Aminopyrazolo[1,5-a]pyrimidines | IRAK4 | Inhibition of a key kinase in the innate immune signaling pathway | nih.govacs.org |

Neuroprotective Mechanisms at the Cellular and Subcellular Level

Analogs of this compound have demonstrated significant neuroprotective potential through various cellular and subcellular mechanisms, offering promise for mitigating the progression of neurodegenerative diseases.

Modulation of Protein Misfolding and Trafficking: A pyrazole derivative of curcumin, CNB-001, was found to exert neuroprotective effects by stimulating the expression of the endoplasmic reticulum chaperone glucose-regulated protein 78 (GRP78). This action increases the formation of a complex between the amyloid precursor protein (APP) and GRP78, leading to the downregulation of intracellular APP trafficking, a key process in Alzheimer's disease pathology.

Mitochondrial Protection and Anti-Apoptotic Effects: The integrity of mitochondria is crucial for neuronal survival. Propargylamine derivatives, which are structurally related to pyrazoles, have been shown to protect neurons by preventing mitochondrial permeabilization, the decline of mitochondrial membrane potential, and the subsequent release of cytochrome c. This mitochondrial stabilization prevents the activation of caspases, key executioner enzymes in the apoptotic cascade. Furthermore, these compounds can induce the expression of anti-apoptotic proteins like Bcl-2, further promoting cell survival.

Inhibition of Neuroinflammation: Neuroinflammation is a critical component of many neurodegenerative disorders. Pyrazolone (B3327878) derivatives have shown a neuroprotective effect against pentylenetetrazol (PTZ)-induced neuroinflammation. This effect is linked to their antioxidant capacity and their ability to modulate inflammatory pathways, including the NF-κB signaling pathway, which is activated in neurodegenerative events.

Protection Against Specific Neurotoxins: In models of Parkinson's disease, pyrazole and pyrazolo[3,4-d]pyridazine analogs have demonstrated significant protection of neuroblastoma SH-SY5Y cells against cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA). mdpi.com One pyrazolo[3,4-d]pyridazine compound, in particular, showed over 100% relative neuroprotection, highlighting its potent cytoprotective capabilities. mdpi.com

Molecular Mechanisms of In Vitro Cell Proliferation Inhibition

The anticancer activity of pyrazole analogs stems from their ability to interfere with multiple molecular targets that are fundamental to cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization: Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. acs.orgcabidigitallibrary.org By binding to tubulin, these compounds disrupt the formation and dynamics of the cellular microtubule network. cabidigitallibrary.org This interference with the microtubule cytoskeleton leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently induces apoptosis. cabidigitallibrary.org

Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Novel pyrazole-based analogs have been discovered as potent inhibitors of CDK2. Inhibition of the CDK2/cyclin A2 complex by these compounds leads to cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells.

Inhibition of Receptor Tyrosine Kinases (RTKs): Signaling pathways driven by RTKs like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial for tumor growth and angiogenesis. Certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2, providing a multi-pronged attack on cancer cell proliferation and the blood supply that sustains tumors. cabidigitallibrary.org

Modulation of the p53 Pathway: The tumor suppressor protein p53 is a central regulator of cell fate, and its inactivation is a common event in cancer. A novel class of spiro-oxindoline-based pyrazolo[3,4-b]pyridines has been shown to inhibit the p53-MDM2 protein-protein interaction. By blocking this interaction, these compounds prevent the MDM2-mediated degradation of p53, leading to the reactivation of the p53 pathway. This results in increased levels of p53 and its downstream target p21, which induces cell cycle arrest and apoptosis.

Inhibition of Other Kinase Pathways: The pyrazole scaffold is prevalent in kinase inhibitors. 5-Aminopyrazole derivatives have been developed as inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK), both of which are involved in cellular proliferation and survival signaling pathways in various cancers.

Table 2: Molecular Mechanisms of Cell Proliferation Inhibition by Pyrazole Analogs

| Compound/Class | Molecular Target | Cellular Outcome | Reference |

|---|---|---|---|

| Benzofuropyrazole derivative 5b | Tubulin | Inhibition of microtubule polymerization, cell cycle arrest | acs.org |

| Pyrazole derivative 4 | CDK2 | G1 phase cell cycle arrest, apoptosis | |

| 5-Alkylated selanyl-1H-pyrazoles | EGFR, VEGFR-2 | Dual inhibition of growth and angiogenesis pathways | cabidigitallibrary.org |

| Pyrazolo[1,5-a]pyrazin-4(5H)-ones | p53, HSP70 (implicated) | Apoptosis, G1-phase arrest | |

| Spiro-oxindoline-pyrazolo[3,4-b]pyridines | p53-MDM2 interaction | Reactivation of p53 pathway, apoptosis | |

| 5-Aminopyrazoles | p38MAPK, BTK | Inhibition of proliferation and survival signaling |

Antioxidant Mechanisms at the Molecular Level

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to numerous pathologies. Pyrazole derivatives exhibit antioxidant properties through several molecular mechanisms.

Direct Radical Scavenging: Many pyrazole compounds demonstrate an intrinsic ability to scavenge free radicals. This activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.org The ability of these molecules to donate a hydrogen atom or an electron allows them to neutralize highly reactive free radicals, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. Some analogs have also shown scavenging activity against nitric oxide (NO) and superoxide (B77818) radicals.

Inhibition of ROS-Producing Enzymes: A key source of cellular ROS is the NADPH oxidase (NOX) enzyme complex. In studies using human platelets, pyrazole derivatives were shown to strongly inhibit thrombin-stimulated superoxide anion production by inhibiting NADPH oxidase activity. rsc.org This action directly reduces the generation of damaging ROS at a primary source.

Inhibition of Lipid Peroxidation: The oxidative degradation of lipids, or lipid peroxidation, can lead to cell membrane damage and the generation of further reactive species. Pyrazole compounds have been found to be potent inhibitors of lipid peroxidation, protecting cell membranes from oxidative damage. rsc.orgmdpi.com

Enhancement of Endogenous Antioxidant Systems: Beyond direct scavenging, some pyrazole derivatives can bolster the body's own antioxidant defenses. It has been reported that pyrazole compounds can prevent oxidative stress by increasing the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx).

Table 3: Antioxidant Mechanisms of Pyrazole Analogs

| Mechanism | Specific Action | Assay/Model | Reference |

|---|---|---|---|

| Radical Scavenging | Neutralization of DPPH, NO, and superoxide radicals | DPPH assay, NO scavenging assay | rsc.org |

| Enzyme Inhibition | Inhibition of NADPH oxidase activity | Human platelets | rsc.org |

| Inhibition of Lipid Peroxidation | Prevention of oxidative degradation of lipids | Cell-based assays | rsc.orgmdpi.com |

| Enhancement of Endogenous Defenses | Increased activity of glutathione peroxidase (GPx) | Biochemical assays |

Advanced Applications in Organic Synthesis and Emerging Fields

Role as Versatile Building Blocks for Complex Heterocycles

The structure of 5-methyl-1-propyl-1H-pyrazol-4-amine offers multiple reactive sites, rendering it a highly versatile precursor for the construction of diverse and complex heterocyclic systems. The amino group at the C4 position is a key nucleophilic center, readily participating in reactions with various electrophiles to initiate the formation of new ring systems.

The utility of aminopyrazoles in synthesizing a variety of heterocyclic compounds is well-documented. For instance, the reaction of aminopyrazoles with β-ketonitriles is a classic and efficient method for generating more complex pyrazole (B372694) derivatives. sigmaaldrich.com Similarly, multicomponent reactions involving aminopyrazoles, aldehydes, and other reagents have been developed to create intricate molecular scaffolds in a single step. google.com These established synthetic strategies highlight the potential of this compound to serve as a foundational element in combinatorial chemistry and the development of novel compound libraries. The N-propyl and C5-methyl groups can also influence the reactivity and solubility of the resulting molecules, offering a degree of tunability in the synthetic process.

Precursors for Condensed Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused-ring systems are of great interest in medicinal chemistry due to their diverse biological activities. nih.gov

Pyrazolo[1,5-a]pyrimidines: The synthesis of this scaffold typically involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net In this reaction, the exocyclic amino group of the aminopyrazole acts as a nucleophile, attacking one of the electrophilic centers, followed by an intramolecular cyclization involving a ring nitrogen atom to form the fused pyrimidine (B1678525) ring. The reaction of this compound with suitable diketones or enones would be expected to proceed with high regioselectivity to yield the corresponding 5,7-disubstituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govmdpi.com

Pyrazolo[3,4-b]pyridines: This isomeric fused system can also be synthesized from aminopyrazole precursors. A common method involves the reaction of a 5-aminopyrazole with α,β-unsaturated ketones or aldehydes. nih.gov The reaction proceeds via a Michael addition of the amino group to the unsaturated system, followed by cyclization and aromatization to form the pyridine (B92270) ring fused to the pyrazole core. The specific substitution pattern of the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the unsaturated carbonyl compound. nih.govacs.org